(S)-DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a synthetic, high-purity, saturated phospholipid with an 18-carbon acyl chain. Its primary function is to serve as a critical structural component in the formation of rigid, stable lipid bilayers for drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs). The full saturation and long C18 chains result in a high phase transition temperature (Tm) of approximately 55°C, which ensures that at physiological temperature (37°C), membranes containing (S)-DSPC are in a well-ordered, gel-like state. This characteristic is fundamental to its role in enhancing the structural integrity of nanoparticles, preventing the premature leakage of encapsulated drugs, and ensuring stability during circulation.
Substituting enantiomerically pure (S)-DSPC with seemingly similar alternatives like racemic DSPC, shorter-chain phospholipids (e.g., DPPC), or undefined mixtures like Hydrogenated Soy PC (HSPC) is a critical process risk. Such substitutions can lead to significant variations in formulation performance and batch-to-batch reproducibility. Differences in acyl chain length directly alter the phase transition temperature, which governs membrane fluidity, drug retention, and particle stability. Furthermore, using a racemic mixture instead of the stereopure (S)-enantiomer can disrupt optimal lipid packing, potentially affecting delivery efficiency and in vivo tolerability. For regulated applications, the compositional consistency of a single, defined molecule like (S)-DSPC is essential for reproducible manufacturing, a standard that variable natural mixtures cannot meet.
The longer C18 acyl chains of DSPC provide a higher phase transition temperature (Tm) compared to other common saturated phospholipids, which is directly correlated with enhanced liposome stability and drug retention. In a direct comparison of liposomes incubated at 37°C for 48 hours, DSPC-based liposomes retained 85.2% of their encapsulated payload. In contrast, liposomes made with the C16 analog, DPPC, lost a significant portion of their payload after just 24 hours, retaining only about 60.8%. The C14 analog, DMPC, performed even more poorly, with significant drug loss occurring within 15 minutes.
| Evidence Dimension | Payload (Inulin) Retention in Liposomes at 37°C |
| Target Compound Data | 85.2% retention after 48 hours |
| Comparator Or Baseline | DPPC (C16): ~60.8% retention after 24 hours; DMPC (C14): Significant loss after 15 minutes |
| Quantified Difference | DSPC liposomes show >40% higher payload retention compared to DPPC liposomes after extended incubation. |
| Conditions | Liposomes composed of phospholipid and 21% cholesterol, incubated in Phosphate Buffered Saline (PBS) at 37°C. |
For controlled-release applications, this superior retention minimizes premature drug leakage, improving therapeutic efficacy and reducing potential side effects.
(S)-DSPC exhibits a main phase transition temperature (Tm) of approximately 55°C, significantly higher than that of DPPC (C16), which is ~41°C, and DMPC (C14), which is ~24°C. This high Tm ensures that at physiological temperature (37°C), DSPC bilayers are in the rigid, ordered gel phase, whereas DMPC is in the fluid phase and DPPC is very close to its transition point. This physical state is critical for creating stable, less permeable membranes.
| Evidence Dimension | Main Phase Transition Temperature (Tm) |
| Target Compound Data | ~55.5°C |
| Comparator Or Baseline | DPPC (C16): ~41.0°C; DMPC (C14): ~22.5°C |
| Quantified Difference | DSPC's Tm is ~14.5°C higher than DPPC's and ~33°C higher than DMPC's. |
| Conditions | Determined by nanoplasmonic sensing and oscillatory rheology on aqueous dispersions of the phospholipids. |
A higher Tm is a key selection criterion for developing thermosensitive liposomes and ensures maximal structural integrity and minimal payload leakage for formulations intended for use at body temperature.
(S)-DSPC is not just a research-grade lipid; it is a helper lipid used in all three FDA-approved LNP drug products, including Onpattro and the mRNA vaccines from Pfizer/BioNTech and Moderna. Its role is to provide structural stability and integrity to the nanoparticles, which is essential for protecting the mRNA payload from degradation during in vivo transport. The selection of DSPC for these clinically and commercially successful products underscores its established role in creating stable, effective, and reproducible formulations suitable for human use.
| Evidence Dimension | Inclusion in FDA-Approved LNP Formulations |
| Target Compound Data | Utilized as a key structural lipid in both BNT162b2 (Pfizer) and mRNA-1273 (Moderna) COVID-19 vaccines. |
| Comparator Or Baseline | Other experimental helper lipids (e.g., DOPE, DOPC) are common in preclinical studies but DSPC is the established choice for clinically approved mRNA LNPs. |
| Quantified Difference | N/A (Qualitative but high procurement relevance) |
| Conditions | Commercial-scale, GMP-manufactured lipid nanoparticle formulations for human intravenous or intramuscular administration. |
Procuring (S)-DSPC aligns formulation development with clinically validated components, reducing regulatory hurdles and de-risking the transition from preclinical to clinical manufacturing.
For encapsulating small-molecule drugs prone to leakage, the high phase transition temperature and resulting membrane rigidity of (S)-DSPC make it the preferred structural lipid over more fluid alternatives like DPPC or DMPC. This ensures minimal premature drug release and enhances stability during storage and circulation.
(S)-DSPC is a critical component for creating robust LNPs for delivering siRNA, mRNA, or other nucleic acids. Its proven role in enhancing structural integrity is essential for protecting the payload from enzymatic degradation and ensuring effective delivery, as validated by its use in multiple FDA-approved therapies.
In applications requiring high reproducibility and a clear path to regulatory approval, the use of a single, high-purity, chemically defined excipient like (S)-DSPC is non-negotiable. It eliminates the batch-to-batch variability inherent in natural mixtures (e.g., HSPC) and provides the consistency needed for scalable GMP manufacturing.